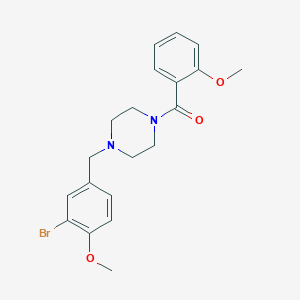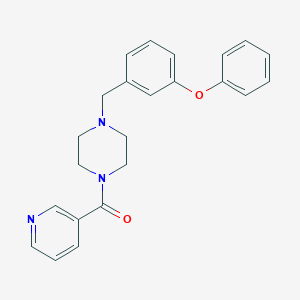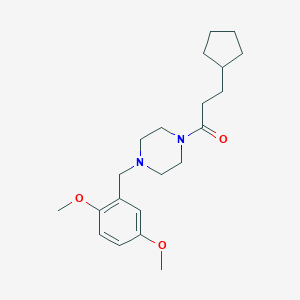![molecular formula C26H26N2O4 B247563 2-(biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247563.png)
2-(biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine is a complex organic compound that features a biphenyl group, a piperazine ring, and methoxybenzoyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine typically involves multiple steps:
Formation of the biphenyl intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Incorporation of the methoxybenzoyl group: The methoxybenzoyl group is added through acylation reactions using appropriate acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the biphenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and bases for nucleophilic substitution; electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The biphenyl and piperazine moieties allow it to bind to receptors or enzymes, modulating their activity. The methoxybenzoyl group can influence the compound’s pharmacokinetics and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-chlorobenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability compared to its chloro- or fluoro-substituted analogs. This structural variation can lead to differences in biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H26N2O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-11-9-22(10-12-23)26(30)28-17-15-27(16-18-28)25(29)19-32-24-13-7-21(8-14-24)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3 |
Clé InChI |
WKGWZYDUFSXFCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)


METHANONE](/img/structure/B247489.png)


![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247498.png)


![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
